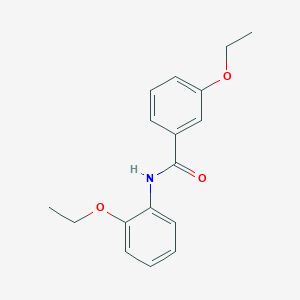![molecular formula C15H21ClN2O2 B4407627 4-[4-(4-morpholinyl)butoxy]benzonitrile hydrochloride](/img/structure/B4407627.png)
4-[4-(4-morpholinyl)butoxy]benzonitrile hydrochloride
Übersicht
Beschreibung
4-[4-(4-morpholinyl)butoxy]benzonitrile hydrochloride is a chemical compound that has been widely used in scientific research due to its unique properties. It is commonly known as BMB and is a potent inhibitor of the tyrosine kinase activity of the epidermal growth factor receptor (EGFR).
Wirkmechanismus
BMB exerts its inhibitory effect on 4-[4-(4-morpholinyl)butoxy]benzonitrile hydrochloride by binding to the ATP-binding site of the receptor, preventing the transfer of phosphate groups to downstream signaling molecules. This leads to the inhibition of several downstream signaling pathways, including the PI3K/Akt and MAPK/Erk pathways, which are involved in cell survival and proliferation.
Biochemical and Physiological Effects
BMB has been shown to induce apoptosis (programmed cell death) in cancer cells that overexpress this compound, while having little or no effect on normal cells. It has also been shown to inhibit the migration and invasion of cancer cells. BMB has been shown to have neuroprotective effects, protecting neurons from damage induced by oxidative stress and beta-amyloid, a protein associated with Alzheimer's disease.
Vorteile Und Einschränkungen Für Laborexperimente
BMB has several advantages for lab experiments, including its high potency and specificity for 4-[4-(4-morpholinyl)butoxy]benzonitrile hydrochloride, making it a valuable tool for studying the role of this compound in various cellular processes. However, BMB has some limitations, including its potential off-target effects, which may affect the interpretation of results. Additionally, the high cost of BMB may limit its widespread use in research.
Zukünftige Richtungen
There are several future directions for research involving BMB. One area of interest is the development of BMB derivatives with improved potency and selectivity for 4-[4-(4-morpholinyl)butoxy]benzonitrile hydrochloride. Another area of research is the identification of biomarkers that can predict the response of cancer cells to BMB treatment. Additionally, further investigation is needed to fully understand the potential neuroprotective effects of BMB and its potential use in the treatment of neurodegenerative diseases.
Conclusion
In conclusion, BMB is a potent inhibitor of this compound that has been widely used in scientific research to study the role of this compound in various cellular processes. Its unique properties make it a valuable tool for cancer research and the study of neurodegenerative diseases. However, further research is needed to fully understand the potential of BMB and its derivatives for therapeutic applications.
Wissenschaftliche Forschungsanwendungen
BMB has been extensively used in scientific research as a tool to study the role of 4-[4-(4-morpholinyl)butoxy]benzonitrile hydrochloride in various cellular processes, including cell proliferation, differentiation, and survival. It has been shown to inhibit the growth of cancer cells that overexpress this compound, making it a potential therapeutic agent for cancer treatment. BMB has also been used to study the role of this compound in the development of the nervous system and its potential involvement in neurodegenerative diseases.
Eigenschaften
IUPAC Name |
4-(4-morpholin-4-ylbutoxy)benzonitrile;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O2.ClH/c16-13-14-3-5-15(6-4-14)19-10-2-1-7-17-8-11-18-12-9-17;/h3-6H,1-2,7-12H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TWOFECYKCKCGEF-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCCOC2=CC=C(C=C2)C#N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
296.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[3-(2-oxo-2H-chromen-3-yl)phenyl]pentanamide](/img/structure/B4407545.png)

![2-[3-(3-methoxyphenyl)-1,2,4-oxadiazol-5-yl]phenyl acetate](/img/structure/B4407567.png)
![4-[3-(8-quinolinyloxy)propoxy]benzaldehyde](/img/structure/B4407573.png)
![3-[(4-pyridinylamino)carbonyl]phenyl acetate](/img/structure/B4407584.png)
![1-[2-(2-benzylphenoxy)ethyl]-4-methylpiperazine hydrochloride](/img/structure/B4407592.png)

![N-[2-(3-methylphenoxy)ethyl]-2-thiophenecarboxamide](/img/structure/B4407610.png)
![5-[(2,6-dimethyl-4-morpholinyl)sulfonyl]-N-methyl-2-(1-piperidinyl)benzamide](/img/structure/B4407617.png)

![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-chlorobenzamide](/img/structure/B4407630.png)
![1-{2-[3-(8-quinolinyloxy)propoxy]phenyl}ethanone](/img/structure/B4407632.png)
![N-{[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]methyl}-4-chloro-N-methylbenzenesulfonamide](/img/structure/B4407636.png)
